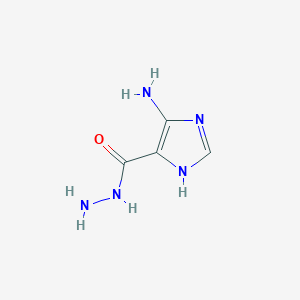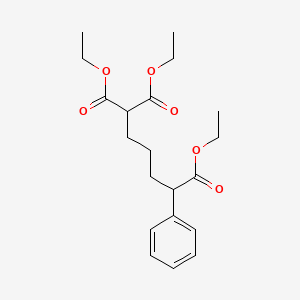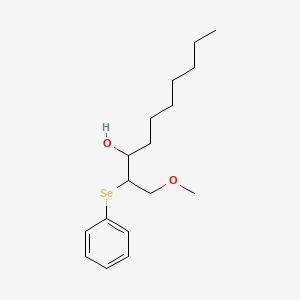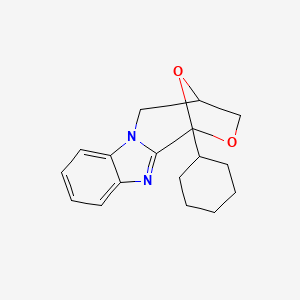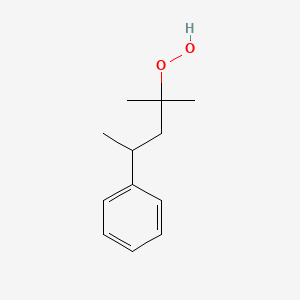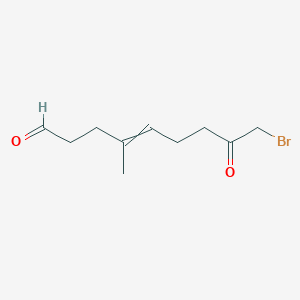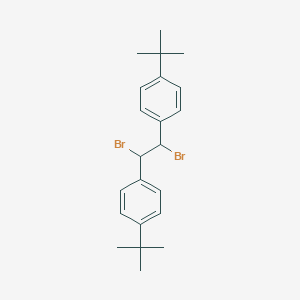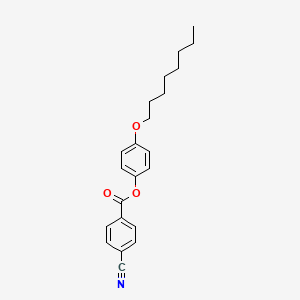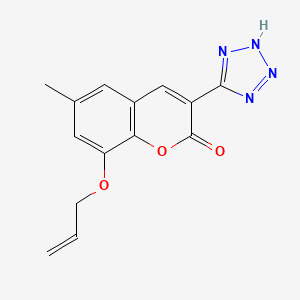
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the appropriate nitrile precursor with sodium azide (NaN₃) in the presence of a catalyst such as zinc chloride (ZnCl₂) or iodine (I₂) under mild conditions.
Allylation: The final step involves the allylation of the coumarin derivative to introduce the allyloxy group at the 8-position. This can be achieved using allyl bromide (C₃H₅Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Allyl bromide (C₃H₅Br), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized coumarin derivatives
Reduction: Reduced coumarin derivatives
Substitution: Substituted coumarin derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors, leading to various biological effects. The coumarin core can also interact with cellular proteins and DNA, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:
6-Methoxy-7-methyl-3-(1H-tetrazol-5-yl)coumarin: This compound has a methoxy group instead of an allyloxy group, which can affect its chemical reactivity and biological activity.
8-Hydroxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin: The presence of a hydroxy group instead of an allyloxy group can influence its solubility and interaction with biological targets.
8-Methyl-3-(1H-tetrazol-5-yl)coumarin: This compound lacks the allyloxy group, which can impact its overall chemical and biological properties.
The uniqueness of this compound lies in the combination of the allyloxy group, the coumarin core, and the tetrazole ring, which together contribute to its distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
76239-46-8 |
|---|---|
Molekularformel |
C14H12N4O3 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
6-methyl-8-prop-2-enoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H12N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h3,5-7H,1,4H2,2H3,(H,15,16,17,18) |
InChI-Schlüssel |
WHNSEKOCQCFFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OCC=C)OC(=O)C(=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


